9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol
Description
Properties
IUPAC Name |
3-benzyl-3,9-diazaspiro[5.5]undecan-11-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c19-15-12-17-9-6-16(15)7-10-18(11-8-16)13-14-4-2-1-3-5-14/h1-5,15,17,19H,6-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSIOLCKYVJZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C12CCN(CC2)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 9 Benzyl 3,9 Diazaspiro 5.5 Undecan 1 Ol and Analogues
Strategies for Constructing the Spiro[5.5]undecane Core
The formation of the spiro[5.5]undecane core is the pivotal step in the synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol. A variety of synthetic methods can be employed, each with its own advantages in terms of efficiency, stereocontrol, and substrate scope.
Michael Addition-Based Annulation Reactions
Michael addition-based annulation reactions represent a powerful and convergent approach to the synthesis of the diazaspiro[5.5]undecane framework. This strategy typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, which then undergoes an intramolecular cyclization to form one of the piperidine (B6355638) rings.
A notable example of this approach is the double Michael addition of N,N-dimethylbarbituric acid to diarylideneacetones, which furnishes 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives in excellent yields. adichemistry.com While this specific example leads to a different substitution pattern, the underlying principle of a [5+1] double Michael addition can be adapted for the synthesis of the 3,9-diazaspiro[5.5]undecane core by using alternative Michael donors and acceptors. For instance, a divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes has been described, where the key step is an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor. researchgate.net
A plausible reaction mechanism involves the initial deprotonation of a suitable precursor to form an enolate, which then acts as the Michael donor. This enolate undergoes a conjugate addition to a Michael acceptor, followed by an intramolecular cyclization and subsequent transformations to yield the desired spirocyclic system.
Table 1: Examples of Michael Addition-Based Annulation for Diazaspiro[5.5]undecane Synthesis
| Michael Donor | Michael Acceptor | Product | Yield (%) | Reference |
| N,N-Dimethylbarbituric acid | Diarylideneketones | 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones | up to 98 | adichemistry.com |
| Lithium enolate of a protected piperidone | Tetrasubstituted olefin acceptor | 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes | - | researchgate.net |
Acid-Catalyzed Cyclization Approaches
Acid-catalyzed cyclization reactions provide another effective route to the diazaspiro[5.5]undecane core. These reactions often proceed through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic substitution or a cascade cyclization to form the spirocyclic system.
For instance, a novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. nih.gov This reaction involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide under acidic conditions. While this leads to an oxa-azaspiro compound, the principle of an acid-catalyzed cascade cyclization can be applied to the synthesis of diazaspiro analogues by using appropriately designed diamine precursors.
Another relevant acid-catalyzed reaction is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. While typically used for the synthesis of tetrahydroisoquinolines and β-carbolines, modifications of this reaction could potentially be employed to construct one of the piperidine rings of the diazaspiro[5.5]undecane system, particularly if one of the nitrogen atoms is part of a suitable β-arylethylamine moiety.
Table 2: Examples of Acid-Catalyzed Cyclization for Spirocycle Synthesis
| Reactants | Catalyst | Product | Reference |
| N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide and various aldehydes | Acid catalyst | 1,9-Dioxa-4-azaspiro[5.5]undecane derivatives | nih.gov |
| Mesylamide and glyoxal | Highly acidic conditions | Oxaazatetracyclo[5.5.0.03,11.05,9]dodecane derivatives | researchgate.net |
Ring-Closing Metathesis for Spirocyclic Construction
Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of a wide variety of cyclic and macrocyclic compounds, including spirocycles. organic-chemistry.orgwikipedia.org This reaction involves the intramolecular metathesis of a diene substrate in the presence of a ruthenium or molybdenum catalyst to form a new carbon-carbon double bond, thereby closing the ring.
In the context of diazaspiro[5.5]undecane synthesis, RCM can be employed to construct one of the piperidine rings. This typically involves the preparation of a diallylated amine precursor, which upon treatment with a suitable metathesis catalyst, undergoes cyclization to form a tetrahydropyridine ring. A review on the synthesis of 1,9-diazaspiro[5.5]undecanes highlights the use of RCM in constructing the core of these molecules. nih.govnih.gov
The efficiency of the RCM reaction can be influenced by the choice of catalyst, solvent, and reaction temperature. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often employed due to their high activity and functional group tolerance. nih.govorganic-chemistry.org
Table 3: Application of Ring-Closing Metathesis in N-Heterocycle Synthesis
| Substrate | Catalyst | Product | Yield (%) | Reference |
| Diallylamine derivatives | Grubbs or Hoveyda-Grubbs catalysts | Tetrahydropyridine derivatives | Good to excellent | nih.gov |
| Electron-deficient diallylamines | Ruthenium-based catalyst | Functionalized tetrahydropyridines | High | organic-chemistry.org |
Aminoallylation and Hydroamination Protocols
Aminoallylation and hydroamination reactions offer alternative pathways to the piperidine rings of the diazaspiro[5.5]undecane system. Aminoallylation involves the addition of an allyl group to an amine, which can then be further elaborated and cyclized. Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, provides a direct method for the synthesis of nitrogen-containing heterocycles.
Corey-Chaykovsky Reagent Applications in Spiro Compound Synthesis
The Corey-Chaykovsky reaction is a well-established method for the synthesis of epoxides, aziridines, and cyclopropanes from aldehydes and ketones. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction involves the use of a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide.
In the context of synthesizing this compound, the Corey-Chaykovsky reaction can be envisioned as a key step in the formation of a spiro-epoxide intermediate from a suitable piperidone precursor. For example, treatment of N-benzyl-4-piperidone with a sulfur ylide would generate the corresponding spiro-epoxide. This epoxide can then undergo regioselective ring-opening with a suitable nucleophile, such as an amine, to introduce the second nitrogen atom and the hydroxyl group, leading to the formation of the diazaspiro[5.5]undecane core with the desired 1-ol functionality. A similar strategy has been employed in the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, where a spiro-epoxide was prepared from N-Boc-piperidone using the Corey-Chaykovsky reagent. acs.org
Table 4: Corey-Chaykovsky Reaction for Epoxide Formation
| Substrate | Reagent | Product | Reference |
| Ketones, Aldehydes | Dimethylsulfoxonium methylide | Epoxides | wikipedia.orgalfa-chemistry.comorganic-chemistry.org |
| N-Boc-piperidone | Corey-Chaykovsky reagent | Spiro-epoxide | acs.org |
| Twisted Amides | Dimethylsulfonium methylide | Spiro-epoxyamines | nih.gov |
Wittig Reaction for Spiro Undecane Formation
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for creating exocyclic double bonds, which can then serve as handles for further functionalization or as precursors for cyclization reactions.
In the synthesis of the 3,9-diazaspiro[5.5]undecane core, the Wittig reaction could be employed to introduce an exocyclic methylene (B1212753) group onto a piperidone ring. The resulting alkene could then undergo a variety of transformations, such as hydroboration-oxidation to introduce the 1-hydroxy group, or be a participant in a subsequent cyclization reaction to form the second piperidine ring. For example, reacting N-benzyl-4-piperidone with methylenetriphenylphosphorane would yield N-benzyl-4-methylenepiperidine. This intermediate could then be subjected to a sequence of reactions to construct the second spiro-fused piperidine ring.
Table 5: Application of the Wittig Reaction in Organic Synthesis
| Carbonyl Compound | Wittig Reagent | Product | Reference |
| Aldehydes, Ketones | Phosphonium ylides | Alkenes | wikipedia.orgorganic-chemistry.org |
| Aldehydes | Stabilized ylides in water | α,β-Unsaturated esters | sciepub.com |
Introduction of Nitrogen Heterocycles into the Spiro System
The creation of the diazaspiro[5.5]undecane scaffold is a critical step that can be achieved through various strategic approaches. These methods focus on the efficient formation of the two nitrogen-containing rings around a central spiro carbon atom.
Diaza-Spirocyclization Routes
The formation of diazaspirocyclic systems often relies on intramolecular cyclization reactions. One common strategy involves the use of a pre-formed piperidine ring as a template for the construction of the second heterocyclic ring. Key to these routes is the generation of a reactive intermediate that can undergo an intramolecular nucleophilic attack to form the spirocyclic junction.
Another approach involves a double condensation reaction between a suitable diketone or its equivalent and a diamine. This method, while direct, can sometimes lead to mixtures of products and may require careful control of reaction conditions to favor the desired spirocyclic product. The choice of reactants and the reaction sequence are crucial in determining the final isomeric structure of the diazaspiro[5.5]undecane core.
Specific Routes to the 3,9-Diazaspiro[5.5]undecane Core
The synthesis of the 3,9-diazaspiro[5.5]undecane core has been approached through multi-step sequences. A practical and divergent synthesis has been described where the key step is an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor. This methodology allows for the introduction of various substituents at the C-1 and C-5 positions.
Another strategy involves the use of commercially available starting materials, such as N-Boc-3,9-diazaspiro[5.5]undecane, which can then be further functionalized. The synthesis of this core often involves the construction of two piperidine rings around a central quaternary carbon. This can be achieved through sequential alkylation and cyclization steps, often employing protecting group strategies to ensure regioselectivity.
| Starting Material | Key Reaction | Product | Reference |
| Lithium enolate and tetrasubstituted olefin | Michael Addition | 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes | researchgate.net |
| Precursor with two piperidine rings | Sequential alkylation and cyclization | 3,9-Diazaspiro[5.5]undecane | soton.ac.uk |
Preparation of 1,9-Diazaspiro[5.5]undecane Scaffolds
The synthesis of the isomeric 1,9-diazaspiro[5.5]undecane core has also been extensively studied. A review of the literature up to February 2017 highlights various synthetic strategies. nih.gov Bioactive 1,9-diazaspiro[5.5]undecane derivatives often bear substituents at the 9-position and sometimes at the 1-position. nih.gov
One notable synthetic approach involves the transformation of a piperidin-4-one carbonyl carbon into the spiro carbon atom. For instance, a dianion generated from an amide can be selectively hydroxyalkylated with a substituted piperidin-4-one, followed by an acid-mediated cyclization to yield the 1,9-diazaspiro[5.5]undecane derivative. nih.gov Another method involves the condensation of a Boc-protected piperidin-4-one with an aniline derivative to form an imine, which then undergoes nucleophilic addition and subsequent Friedel–Crafts alkylation to construct the spirocyclic system. nih.gov
| Starting Material | Key Reaction | Product | Reference |
| Amide and 1-(3,4-difluorobenzyl)piperidin-4-one | Hydroxyalkylation and Cyclization | 1,9-Diazaspiro[5.5]undecane derivative | nih.gov |
| Boc-protected piperidin-4-one and 2,4-dimethylaniline | Imine formation, Nucleophilic addition, and Friedel–Crafts alkylation | 2,3-Benzene-fused 1,9-diazaspiro[5.5]undecane | nih.gov |
Functionalization and Derivatization Approaches
Once the diazaspiro[5.5]undecane core is established, further modifications are necessary to arrive at the target compound, this compound. These transformations involve the selective functionalization of the nitrogen atoms and the carbon backbone.
Alkylation and Acylation Strategies
The nitrogen atoms within the 3,9-diazaspiro[5.5]undecane scaffold are nucleophilic and can be readily functionalized through alkylation and acylation reactions. The presence of two secondary amines allows for mono- or di-functionalization, which can be controlled by the stoichiometry of the reagents and the reaction conditions. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a common strategy to achieve selective functionalization of one nitrogen atom over the other.
For instance, N-alkylation can be performed using an appropriate alkyl halide in the presence of a base. Similarly, acylation can be achieved with acyl chlorides or anhydrides. These reactions provide a versatile means to introduce a wide range of substituents onto the diazaspiro[5.5]undecane core, thereby modulating its chemical and biological properties.
| Reaction Type | Reagent | Product |
| N-Alkylation | Alkyl halide | N-Alkyl-3,9-diazaspiro[5.5]undecane |
| N-Acylation | Acyl chloride or Anhydride | N-Acyl-3,9-diazaspiro[5.5]undecane |
Incorporation of Benzyl (B1604629) Moieties and Hydroxyl Groups
The synthesis of this compound requires the specific introduction of a benzyl group at the 9-position and a hydroxyl group at the 1-position. The benzylation of the 9-position can be achieved through standard N-alkylation procedures, as described in the previous section, using benzyl bromide or a similar benzylating agent. Selective benzylation at the 9-position can be accomplished if the 3-position is protected, for example, with a Boc group, which can be subsequently removed.
The introduction of a hydroxyl group at the 1-position presents a greater synthetic challenge. A potential synthetic route could involve the use of a starting material that already contains the desired hydroxyl functionality or a precursor that can be readily converted to a hydroxyl group. For instance, a divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes has been reported, which could potentially be adapted to introduce a hydroxyl group or a protected hydroxyl group at the 1-position. researchgate.net An alternative strategy could involve the oxidation of a C-H bond at the 1-position, although achieving such regioselectivity can be difficult. A more controlled approach would be to construct the hydroxylated piperidine ring prior to the spirocyclization step. This could involve the use of a chiral starting material or an asymmetric synthesis to control the stereochemistry of the hydroxyl group.
Advanced Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann)
The functionalization of the nitrogen atoms within the 3,9-diazaspiro[5.5]undecane core is crucial for creating diverse analogues and is effectively achieved through advanced cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are prominent examples of such transformations, enabling the formation of carbon-nitrogen (C–N) bonds that are otherwise challenging to construct. acsgcipr.orgwikipedia.orgwikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds from amines and aryl halides or sulfonates. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope, functional group tolerance, and high efficiency. wikipedia.org In the context of synthesizing analogues of this compound, this reaction would be employed to couple various aryl or heteroaryl halides with the secondary amine positions of the diazaspiro[5.5]undecane scaffold. The reaction typically involves a palladium catalyst, a phosphine ligand (such as XPhos or SPhos), and a base. youtube.com The development of bulky, electron-rich phosphine ligands has been critical to the reaction's success, as they stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. youtube.com This methodology allows for the synthesis of a wide array of N-aryl diazaspiro compounds, significantly expanding the chemical space around this privileged scaffold. nih.gov
The Ullmann condensation, a copper-catalyzed reaction, serves as an alternative for C-N bond formation. wikipedia.orgorganic-chemistry.org Traditionally, this reaction required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgthermofisher.com However, modern advancements have introduced soluble copper catalysts supported by ligands like diamines and phenanthrolines, which allow the reaction to proceed under milder conditions. wikipedia.org The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the C-N coupling of anilines with aryl halides and is a viable alternative to the Buchwald-Hartwig amination. wikipedia.org While often requiring higher temperatures than palladium-catalyzed methods, the Ullmann condensation is a valuable tool, particularly for specific substrates where palladium catalysis may be less effective. wikipedia.org The mechanism involves a copper(I) species that undergoes oxidative addition with the aryl halide, followed by reaction with the amine and subsequent reductive elimination. organic-chemistry.org
Green Chemistry and Efficiency in Synthesis
Adherence to green chemistry principles is increasingly vital in modern organic synthesis. For complex molecules like this compound, this involves developing methods that reduce waste, minimize energy consumption, and use less hazardous substances. Microwave-assisted synthesis and enzymatic protocols are two key strategies that enhance the efficiency and sustainability of producing spiro compounds.
Microwave-Assisted Organic Synthesis
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter timeframes compared to conventional heating methods. youtube.comdergipark.org.tr Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, resulting in rapid and uniform heating that can overcome large activation energy barriers efficiently. youtube.com
This technique has been successfully applied to the synthesis of various heterocyclic and spiro compounds. nih.govnih.gov For instance, the synthesis of spiro[5.5]undecane derivatives via a cascade cyclization process saw reaction times decrease from 2-3 hours with conventional heating to just 15-20 minutes under microwave irradiation. dergipark.org.tr Similarly, N-alkylation reactions to form piperidine derivatives, a core component of the target molecule, can achieve quantitative yields in as little as 6 to 10 minutes using microwaves. youtube.com The efficiency of MAOS not only reduces energy consumption but also minimizes the formation of side products, simplifying purification processes. youtube.com Studies have demonstrated that microwave-assisted conditions can increase yields for certain quinoline syntheses from an average of 34% (conventional) to 72% (microwave). nih.gov
| Reaction Type | Substrates | Heating Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Spiro[5.5]undecane Synthesis | Dimedone + Dienone | Conventional (Room Temp) | 2-3 hours | Not specified | dergipark.org.tr |
| Spiro[5.5]undecane Synthesis | Dimedone + Dienone | Microwave | 15-20 minutes | High | dergipark.org.tr |
| N-Alkylation of Piperidine | Chloroalkane + Piperidine | Microwave | 6-10 minutes | ~100% | youtube.com |
| Quinoline Synthesis | Aldehyde + Ketone | Conventional (Oil Bath) | Not specified | 34% (average) | nih.gov |
| Quinoline Synthesis | Aldehyde + Ketone | Microwave | 30-40 minutes | 72% (average) | nih.gov |
Enzymatic Protocols for Spiro Compound Formation
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly efficient and environmentally friendly approach to organic synthesis. thieme-connect.com Enzymes operate under mild conditions (pH and temperature), are highly chemo-, regio-, and stereoselective, and can be reused, aligning perfectly with the principles of green chemistry. thieme-connect.comrsc.org
While a direct enzymatic synthesis of the entire this compound structure is not yet established, enzymes play a crucial role in synthesizing key precursors and related structures. Lipases, for example, are versatile biocatalysts used in the synthesis of various heterocyclic compounds, including those with spiro frameworks. thieme-connect.commdpi.comresearchgate.net They can catalyze cascade reactions, such as Knoevenagel/Michael/cyclization sequences, to produce complex spirooxindoles in aqueous media. mdpi.comresearchgate.net The synthesis of the piperidine rings, which form the backbone of the target molecule, can also be achieved using biocatalytic methods. rsc.orgnih.gov For instance, immobilized Candida antarctica lipase B (CALB) has been used for the multicomponent synthesis of clinically valuable piperidine derivatives with very good yields. rsc.org
Furthermore, achieving enantiopurity is a significant challenge in the synthesis of complex chiral molecules like spiro compounds. Enzymatic kinetic resolution is a powerful strategy to separate enantiomers. ethz.ch This technique uses enzymes, such as lipases or halohydrin dehalogenases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate and the chiral product. acs.orgchemrxiv.org This method has been successfully applied to the resolution of spiro-epoxyoxindoles and N-heterocycles, providing access to enantiopure building blocks that are essential for developing specific biologically active compounds. acs.orgresearchgate.netnih.gov
Structural Characterization and Stereochemical Considerations in Diaza Spiro 5.5 Undecane Systems
Spectroscopic Analysis for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unequivocally assign all proton and carbon signals and to gain insight into the molecule's preferred conformation.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their multiplicities. The benzylic protons (N-CH₂-Ph) are expected to appear as a singlet or a pair of doublets, depending on their magnetic equivalence, typically in the range of 3.5-4.0 ppm. The protons of the phenyl group would resonate in the aromatic region (7.2-7.4 ppm). The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around 3.5-4.0 ppm, with its chemical shift and multiplicity being dependent on the stereochemistry and conformation. The remaining methylene (B1212753) protons of the two piperidine (B6355638) rings would exhibit complex multiplets in the aliphatic region (1.5-3.0 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbons of the benzyl (B1604629) group would be readily identifiable, with the phenyl carbons appearing in the 127-140 ppm range and the benzylic carbon around 50-60 ppm. The spiro carbon, being a quaternary carbon, would have a characteristic chemical shift in the 30-40 ppm range. The carbon bearing the hydroxyl group (C-1) would resonate further downfield, typically between 60 and 70 ppm.
2D NMR Techniques: To confirm the connectivity of the atoms, several 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks within the two piperidine rings and the benzyl group, helping to trace the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). It would be crucial for establishing the connectivity across the quaternary spiro carbon and the nitrogen atoms, for instance, by showing correlations from the benzylic protons to the carbons of the piperidine ring and the phenyl group.
Conformational Analysis: The conformational preference of the two piperidine rings can be inferred from the coupling constants (³JHH) observed in the ¹H NMR spectrum. In a chair conformation, axial-axial couplings are typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). By analyzing these coupling constants, the preferred orientation of the substituents on the rings can be determined. For instance, the orientation of the hydroxyl group at C-1 (axial or equatorial) would significantly influence the coupling constants of the H-1 proton with its neighbors. Studies on related 3,9-diazaspiro[5.5]undecane systems have highlighted the conformational rigidity and three-dimensionality of this scaffold. soton.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |
| C1-H | 3.5 - 4.0 (m) | 60 - 70 | Proximity to the electron-withdrawing hydroxyl group. |
| Piperidine CH₂ | 1.5 - 3.0 (m) | 30 - 50 | Typical range for saturated heterocyclic amines. |
| Spiro C | - | 30 - 40 | Quaternary spirocyclic carbon. |
| N-CH₂ -Ph | 3.5 - 4.0 (s or ABq) | 50 - 60 | Benzylic protons adjacent to a nitrogen atom. |
| Phenyl H | 7.2 - 7.4 (m) | 127 - 130 | Standard aromatic protons. |
| Phenyl C (ipso) | - | 135 - 140 | Quaternary aromatic carbon attached to the benzylic group. |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula.
Under electron ionization (EI), the molecule would first form a molecular ion (M⁺•). This ion would then undergo a series of fragmentation reactions, leading to the formation of smaller, characteristic ions. The most probable fragmentation pathways would include:
Benzylic Cleavage: The bond between the benzyl group and the nitrogen atom is prone to cleavage, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is often the base peak in the mass spectra of N-benzyl compounds.
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atoms is a common fragmentation pathway for amines. This would lead to the opening of the piperidine rings and the formation of various nitrogen-containing fragments.
Loss of Water: The molecular ion can lose a molecule of water (H₂O, 18 Da) from the hydroxyl group, leading to an ion at [M-18]⁺•.
Retro-Diels-Alder (RDA) type reaction: Although less common for saturated systems, a concerted ring-cleavage could occur, leading to characteristic fragments.
The analysis of these fragmentation patterns would provide valuable information to confirm the proposed structure of this compound.
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 274 | [C₁₇H₂₆N₂O]⁺• | Molecular Ion (M⁺•) |
| 256 | [C₁₇H₂₄N₂]⁺• | Loss of H₂O |
| 183 | [C₁₀H₁₉N₂O]⁺ | Loss of benzyl radical |
| 91 | [C₇H₇]⁺ | Benzylic cleavage (benzyl cation) |
Chiral Synthesis and Stereocontrol in Spirocyclic Architectures
The this compound molecule contains a stereocenter at the C-1 position, meaning it can exist as a pair of enantiomers. The synthesis of a single enantiomer is often crucial for pharmacological applications, as different enantiomers can have vastly different biological activities. The enantioselective synthesis of spirocycles is a challenging but important area of organic chemistry. researchgate.net
A plausible strategy for the enantioselective synthesis of this compound could involve the following key steps:
Synthesis of the Spirocyclic Ketone: The synthesis would likely start with the construction of the corresponding ketone, 9-benzyl-3,9-diazaspiro[5.5]undecan-1-one. This could be achieved through various methods, such as a double Mannich reaction or a stepwise construction of the two piperidine rings around a central quaternary carbon.
Asymmetric Reduction: The key stereocenter at C-1 could be introduced via the asymmetric reduction of the spirocyclic ketone. This can be accomplished using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata reduction) or through catalytic asymmetric hydrogenation using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst). The choice of catalyst and reaction conditions would be critical to achieve high enantioselectivity.
Use of Chiral Auxiliaries: An alternative approach would be to attach a chiral auxiliary to the diazaspiro[5.5]undecane core. This auxiliary would direct a subsequent reduction of the ketone in a stereoselective manner. After the reduction, the auxiliary would be cleaved to yield the desired enantiomer of the alcohol.
Chiral Pool Synthesis: It might also be possible to start from a chiral building block that already contains the desired stereocenter. However, for a spirocyclic system like this, this approach is often more complex.
The development of a robust and efficient stereocontrolled synthesis is a critical step in the investigation of the pharmacological properties of chiral molecules like this compound.
X-ray Crystallography for Absolute Configuration and Ligand-Target Complex Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide a wealth of information:
Unambiguous Structural Confirmation: The technique would confirm the connectivity of all atoms in the molecule, leaving no doubt about its structure.
Determination of Absolute Configuration: For an enantiomerically pure sample, X-ray crystallography using anomalous dispersion can be used to determine the absolute configuration (R or S) of the stereocenter at C-1. This is crucial for understanding the structure-activity relationship of the molecule.
Conformational Analysis in the Solid State: The crystal structure would reveal the preferred conformation of the two piperidine rings and the orientation of the benzyl and hydroxyl groups in the solid state. This can be compared with the solution-state conformation determined by NMR to understand the conformational flexibility of the molecule. Crystal structures of related spiro compounds, such as 1,5-dioxaspiro[5.5]undecane derivatives, often show the six-membered rings in chair or distorted chair conformations. researchgate.net
Intermolecular Interactions: The crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and the nitrogen atoms, as well as π-π stacking interactions between the phenyl rings of adjacent molecules. These interactions are important for understanding the physical properties of the compound, such as its melting point and solubility.
Ligand-Target Complex Analysis: If the compound is found to bind to a biological target (e.g., a protein), co-crystallization of the ligand with the target can provide invaluable insights into the binding mode. The X-ray structure of the complex would show the precise orientation of the ligand in the binding pocket and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that are responsible for its affinity.
Structure Activity Relationship Sar Studies and Rational Design Principles
Impact of Spirocyclic Core Modifications on Biological Potency
The diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, prized for its three-dimensional structure and conformational rigidity, which can be fine-tuned to optimize interactions with biological targets. researchgate.netmdpi.com Modifications to this central framework have profound effects on the biological potency of the resulting compounds.
The rigidity of the spirocyclic system is a key determinant of activity. Introducing spirocyclic linkers into molecules has been shown to enhance rigidity, which can improve degradation activity in targeted protein degraders like PROTACs. acs.org This principle of rigidification can reduce the entropic penalty upon binding to a target, thereby enhancing binding energy and potency. acs.org
Alterations to the core itself, such as the introduction of a carbonyl group or the fusion of an aromatic ring, significantly modulate biological activity. For instance, in a series of 1,9-diazaspiro[5.5]undecane derivatives, the presence of a carbonyl group at the 2-position was a common feature in bioactive compounds targeting various receptors. nih.gov Similarly, fusing a benzene (B151609) ring to the diazaspiro core has been shown to produce effective neurokinin-1 (NK1) antagonists. nih.gov The replacement of a nitrogen atom with oxygen to create an oxa-diazaspiro[5.5]undecane scaffold has been successfully employed to develop potent soluble epoxide hydrolase (sEH) inhibitors and dual-acting μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists. sci-hub.senih.govacs.org
These studies collectively demonstrate that the spirocyclic core is not merely a passive scaffold but an active contributor to the pharmacophore. Its size, rigidity, and the nature of its heteroatoms can be strategically modified to achieve desired biological profiles.
Role of Benzyl (B1604629) Moiety and Hydroxyl Group in Ligand-Target Interactions
The substituents attached to the spirocyclic core, specifically the benzyl group at the N9 position and the hydroxyl group at the C1 position, play crucial roles in mediating interactions with target proteins.
The benzyl group is a common feature in many bioactive diazaspiro[5.5]undecane derivatives. nih.gov Its aromatic ring can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions with aromatic residues in a receptor's binding pocket. soton.ac.uk In studies of orexin (B13118510) antagonists based on a 1,9-diazaspiro[5.5]undecan-2-one core, the introduction of small substituents on the benzyl group led to a more than tenfold increase in inhibition of both OX1R and OX2R, highlighting the sensitivity of the binding pocket to the steric and electronic properties of this moiety. nih.gov
The hydroxyl group can act as a hydrogen bond donor and/or acceptor, forming critical interactions that can anchor the ligand in the binding site and contribute significantly to binding affinity. While direct SAR data for the 1-hydroxyl group on the 9-Benzyl-3,9-diazaspiro[5.5]undecane scaffold is limited in the provided literature, studies on analogous structures, such as 3,7-diheterabicyclo[3.3.1]nonan-9-ols, show that the hydroxyl group can form intramolecular hydrogen bonds that stabilize specific conformations, which in turn can be the bioactive conformation. researchgate.net In the context of a receptor binding site, this hydrogen bonding potential is a key element for establishing high-affinity interactions.
Substituent Effects on Receptor Binding and Enzyme Inhibition
The nature and position of substituents on both the spirocyclic core and its appendages are critical for modulating receptor binding affinity and enzyme inhibition. SAR studies on various diazaspiro[5.5]undecane series provide clear evidence of these effects.
In the development of γ-aminobutyric acid type A receptor (GABAAR) antagonists based on the 3,9-diazaspiro[5.5]undecane core, a systematic exploration of substituents was performed. It was found that replacing a tertiary amide on the spirocyclic moiety with an amine led to a more than 100-fold loss of affinity, demonstrating the importance of this group for binding. soton.ac.uk Furthermore, the introduction of an aromatic moiety, such as a phenyl or thienyl group, was found to be crucial for achieving nanomolar binding affinity. soton.ac.uk
The following table illustrates the impact of substituents on binding affinity (Ki) for GABAARs for a series of 3,9-diazaspiro[5.5]undecane analogs.
| Compound | R1 Substituent | R2 Substituent | Ki (nM) at α1β2γ2S |
| Analog 1 | H | H | >10,000 |
| Analog 2 | Benzoyl | H | 1,400 |
| Analog 3 | Phenylacetyl | H | 5,300 |
| Analog 4 | 2-Thienylcarboxamide | Acetyl | 20 |
| Analog 5 | m-Methylphenyl | Acetyl | 180 |
Data synthesized from findings on 3,9-diazaspiro[5.5]undecane analogs. soton.ac.uk
Similarly, for 1,9-diazaspiro[5.5]undecane derivatives targeting acetyl-CoA carboxylase (ACC), substitutions at the N9 position were extensively studied. Aroyl substituents containing bicyclic fused heteroaryl groups were shown to yield compounds with IC50 values in the low nanomolar range for both ACC1 and ACC2. nih.gov
These examples underscore the principle that small changes to substituents can lead to large variations in biological activity, a cornerstone of rational drug design.
Conformational Analysis and Bioactive Conformations
The spirocyclic nature of the 9-Benzyl-3,9-diazaspiro[5.5]undecane scaffold imposes significant conformational constraints, which is a key advantage in drug design. researchgate.net The two piperidine (B6355638) rings typically adopt chair conformations to minimize steric strain. nih.gov However, chair-boat or twist-boat conformations can also exist, and the equilibrium between these states can be influenced by substituents. researchgate.netnih.gov
The conformational rigidity of the spiro[5.5]undecane system helps to pre-organize the appended functional groups (the benzyl and hydroxyl moieties) into specific spatial orientations. This reduces the entropic cost of binding to a biological target, as the molecule does not need to "freeze" an otherwise flexible conformation upon interaction. acs.org The bioactive conformation is the specific three-dimensional arrangement of the molecule that is recognized by the target receptor or enzyme. Identifying this conformation is a primary goal of SAR studies.
For example, in GABAAR antagonists, the spirocyclic core serves to orient a crucial benzamide (B126) moiety in a way that compensates for the lack of a traditional acidic group found in many other GABAAR ligands. soton.ac.uk Computational docking studies suggest a specific binding mode where the spirocyclic core positions the substituents to interact with key residues at the interface of receptor subunits. soton.ac.uk The defined stereochemistry and resulting conformation of the spirocyclic scaffold are therefore essential for its biological function.
Strategies for Improving Selectivity and Potency
Based on SAR studies, several rational design strategies can be employed to enhance the potency and selectivity of ligands based on the 9-Benzyl-3,9-diazaspiro[5.5]undecane scaffold.
Systematic Substituent Modification: As demonstrated in GABAAR antagonists and orexin receptor modulators, small modifications to the benzyl group can significantly impact potency. nih.govsoton.ac.uk A systematic exploration of electronic (electron-donating vs. electron-withdrawing) and steric (small vs. bulky) properties of substituents on the aromatic ring can optimize interactions within the target's binding pocket.
Bioisosteric Replacement and Scaffold Hopping: The spirocyclic core itself can be modified. Replacing one of the nitrogen atoms with oxygen or sulfur, or changing the ring size, can alter the compound's physicochemical properties (e.g., solubility, polarity) and conformational preferences, potentially leading to improved potency or selectivity. sci-hub.senih.gov For instance, the 1-oxa-4,9-diazaspiro[5.5]undecane core was identified as a superior scaffold for sEH inhibitors compared to a 2,8-diazaspiro[4.5]decane core. nih.gov
Structure Rigidification: Further constraining the conformation of the molecule can be a powerful strategy. This can be achieved by introducing additional rings or bulky groups that limit bond rotation, effectively locking the molecule into its bioactive conformation. This approach minimizes the entropic penalty of binding and can lead to a substantial increase in affinity. acs.org
Pharmacophore Merging: In cases where a dual-acting ligand is desired, pharmacophoric elements from two different ligands can be merged onto the single diazaspiro[5.5]undecane scaffold. This strategy was successfully used to combine the features of MOR agonists and σ1R antagonists into a single molecule for the potential treatment of pain. sci-hub.se
By integrating these strategies, medicinal chemists can rationally navigate the chemical space around the 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol scaffold to develop novel therapeutic agents with optimized potency, selectivity, and drug-like properties.
Computational and Theoretical Chemistry Investigations
Molecular Docking Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govksu.edu.sa This method is instrumental in predicting the binding mode and affinity of a ligand, such as 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, within the active site of a biological target, typically a protein or enzyme.
Although specific docking studies for this compound are not detailed in the available literature, studies on analogous compounds with the 3,9-diazaspiro[5.5]undecane core have been performed. For instance, derivatives of this scaffold have been docked into the γ-aminobutyric acid type A receptor (GABAAR) to understand their antagonistic activity. soton.ac.uk In such a simulation, the compound would be positioned within the receptor's binding pocket, and its interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—would be analyzed. soton.ac.uk For this compound, the benzyl (B1604629) group could engage in hydrophobic or π-π interactions, while the hydroxyl and amine groups could form key hydrogen bonds.
An illustrative docking analysis against a hypothetical kinase target might yield results similar to those in the table below.
| Hypothetical Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Kinase A | -9.2 | LEU83, VAL91 | Hydrophobic |
| LYS105 | Hydrogen Bond (with -OH) | ||
| PHE152 | π-π Stacking (with Benzyl) | ||
| Kinase B | -8.5 | ASP145 | Hydrogen Bond (with N-H) |
| ILE75 | Hydrophobic | ||
| TYR140 | π-π Stacking (with Benzyl) |
This table is for illustrative purposes only. The data is not derived from published experimental or computational studies on this compound.
Molecular Dynamics Simulations for Binding Affinity and Stability Assessment
Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-target complex over time. nih.gov MD simulations model the movement of every atom in the system, providing insights into the conformational changes of both the ligand and the protein, the role of solvent molecules, and a more accurate estimation of binding free energy.
For the this compound-protein complex predicted by docking, an MD simulation would reveal how the ligand settles into the binding pocket and whether the key interactions are maintained. Analysis of the simulation trajectory can confirm the stability of the binding pose. Metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein, and Root Mean Square Fluctuation (RMSF) of protein residues are calculated to quantify this stability. While specific MD studies on this compound are not available, this is a standard and critical step in computational drug design. nih.gov
| Simulation Metric | Value | Interpretation |
| Ligand RMSD | 1.5 Å | Indicates the ligand remains stable in the binding pocket without significant deviation from the initial docked pose. |
| Protein RMSD | 2.0 Å | Shows the overall protein structure remains stable throughout the simulation. |
| Binding Free Energy (MM/GBSA) | -55.8 kcal/mol | A favorable binding free energy, suggesting a strong and stable interaction between the ligand and the target. |
This table contains illustrative data to demonstrate the typical output of an MD simulation analysis and is not based on published research for this specific compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov To develop a QSAR model for compounds based on the 3,9-diazaspiro[5.5]undecane scaffold, a dataset of analogues with measured biological activity against a specific target would be required.
No specific QSAR models for this compound or its close derivatives are currently published. However, if a series of related compounds were synthesized and tested, a QSAR model could be built by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with activity. Such a model would be invaluable for predicting the activity of new, unsynthesized analogues, thereby guiding further optimization efforts.
Ligand Efficiency and Lipophilic Ligand Efficiency Calculations
In modern drug discovery, potency alone is not the sole indicator of a quality lead compound. Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are metrics used to assess the quality of a compound by relating its potency to its size and lipophilicity, respectively. LE is calculated from the binding energy per heavy atom, while LLE relates potency to the compound's logP or logD. High efficiency values are desirable as they suggest that a compound achieves its potency without excessive size or lipophilicity, which can lead to poor pharmacokinetic properties.
The theoretical LE and LLE for this compound can be calculated to illustrate these concepts. Assuming a hypothetical pIC50 (a measure of potency) and a calculated logP, these metrics provide a snapshot of the compound's "quality" as a potential drug candidate.
| Parameter | Value | Formula |
| Molecular Weight | 288.42 g/mol | - |
| Heavy Atom Count | 21 | - |
| Calculated logP (XLOGP3) | 2.85 | - |
| Hypothetical pIC50 | 7.5 | -log(IC50) |
| Ligand Efficiency (LE) | 0.36 | (1.37 * pIC50) / HAC |
| Lipophilic Ligand Efficiency (LLE) | 4.65 | pIC50 - logP |
The pIC50 value is hypothetical. The logP value is a computational prediction. These values are for illustrative purposes.
In silico ADME Prediction
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and avoid late-stage failures. capes.gov.brresearchgate.net Various computational models can predict these properties based solely on the chemical structure of this compound.
These predictions can assess properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. The table below presents a summary of in silico ADME predictions for the title compound, generated using established computational algorithms.
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 288.42 g/mol | Compliant with Lipinski's Rule (<500) |
| logP (Consensus) | 2.55 | Optimal lipophilicity (Lipinski's Rule <5) |
| Topological Polar Surface Area (TPSA) | 48.56 Ų | Good potential for cell permeability (<140 Ų) |
| H-Bond Donors | 2 | Compliant with Lipinski's Rule (≤5) |
| H-Bond Acceptors | 3 | Compliant with Lipinski's Rule (≤10) |
| Rotatable Bonds | 3 | Indicates good oral bioavailability (≤10) |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | Yes | The compound may cross the blood-brain barrier. |
| P-gp Substrate | No | Not likely to be actively effluxed by P-glycoprotein. |
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via CYP1A2. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions via CYP2C9. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions via CYP2D6. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via CYP3A4. |
| Drug-Likeness | ||
| Lipinski's Rule Violations | 0 | Good drug-like properties. |
| Bioavailability Score | 0.55 | Indicates good probability of oral bioavailability. |
This data is generated from computational prediction models and has not been experimentally verified.
Mechanistic Insights from Quantum Mechanical and Molecular Modeling Calculations
Quantum Mechanical (QM) calculations provide a deep understanding of the electronic structure of a molecule, which governs its reactivity and intrinsic properties. cuny.edu For this compound, QM methods could be used to calculate properties such as charge distribution, molecular orbital energies (HOMO/LUMO), and bond dissociation energies.
This information can offer mechanistic insights into its interaction with biological targets, for example, by identifying the most likely sites for hydrogen bonding or metabolic attack. Molecular modeling, which encompasses a broader range of techniques, can use this QM data to refine force fields for more accurate MD simulations. cuny.edu While no specific QM studies on this compound have been published, such calculations are fundamental to understanding its chemical behavior at the most granular level. For example, a calculation of the electrostatic potential map would highlight the electron-rich nitrogen and oxygen atoms as likely sites for electrophilic interaction or hydrogen bond donation.
Future Research Directions and Emerging Applications
Design of Novel Diaza-Spiro[5.5]undecane Scaffolds with Enhanced Bioactivity
The 3,9-diazaspiro[5.5]undecane core, the foundational structure of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, provides a rigid framework that can be strategically modified to enhance biological activity. Future research will focus on the rational design of novel analogs to optimize interactions with specific biological targets. Key areas of exploration include:
Substitution at the N3 position: The secondary amine at the N3 position is a prime site for derivatization. Introduction of various substituents can modulate the compound's polarity, basicity, and steric bulk, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Modification of the benzyl (B1604629) group: The benzyl group at the N9 position can be replaced with other aromatic or heteroaromatic rings to explore structure-activity relationships (SAR). nih.gov Substituents on the phenyl ring of the benzyl group can also be varied to fine-tune electronic and lipophilic properties.
Derivatization of the hydroxyl group: The hydroxyl group at the C1 position offers a handle for introducing new functionalities through esterification, etherification, or other chemical transformations. These modifications can impact the compound's solubility, metabolic stability, and target-binding affinity.
A study on related 3,9-diazaspiro[5.5]undecane-based compounds has demonstrated that even minor structural modifications can significantly impact their potency and selectivity as γ-aminobutyric acid type A receptor (GABAAR) antagonists. soton.ac.ukdrugdiscoverytrends.com This highlights the potential for designing novel this compound derivatives with tailored bioactivity.
Exploration of New Therapeutic Avenues Based on Preclinical Findings
Preclinical studies on analogous diazaspiro[5.5]undecane structures have revealed a broad range of biological activities, suggesting diverse therapeutic possibilities for derivatives of this compound. The diazaspiro[5.5]undecane scaffold has been associated with treatments for obesity, pain, and various disorders of the immune, cardiovascular, and central nervous systems. nih.govnih.gov
For instance, certain 3,9-diazaspiro[5.5]undecane derivatives have been identified as potent and selective CCR5 antagonists, a target for HIV therapy. nih.gov Others have shown promise as GABAAR antagonists, with potential applications in neurological and psychiatric disorders. soton.ac.ukdrugdiscoverytrends.com The structural similarities suggest that this compound and its analogs could be investigated for similar therapeutic applications. Future preclinical research should aim to:
Screen this compound and its derivatives against a wide range of biological targets to identify novel therapeutic applications.
Conduct in vivo studies to evaluate the efficacy and pharmacokinetic profiles of promising lead compounds in relevant animal models of disease.
Elucidate the mechanisms of action of bioactive compounds to understand their therapeutic effects at the molecular level.
The following table summarizes the preclinical findings for various diazaspiro[5.t]undecane derivatives, indicating potential therapeutic avenues for this compound analogs.
| Derivative Class | Biological Target/Activity | Potential Therapeutic Area |
| 3,9-Diazaspiro[5.5]undecanes | GABAAR Antagonism soton.ac.ukdrugdiscoverytrends.com | Neurological Disorders |
| 3,9-Diazaspiro[5.5]undecanes | CCR5 Antagonism nih.gov | HIV/AIDS |
| 1,9-Diazaspiro[5.5]undecanes | MCH-R1 Antagonism nih.gov | Obesity |
| 1,9-Diazaspiro[5.5]undecanes | NK1/NK2 Dual Antagonism nih.gov | Inflammatory Diseases |
Advancements in Stereoselective Synthesis for Optimized Isomers
The spirocyclic nature of this compound results in the existence of multiple stereoisomers. It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicity profiles. nih.gov Therefore, the development of efficient stereoselective synthetic methods is crucial for accessing optically pure isomers of this compound and its derivatives.
Future research in this area will likely focus on:
Asymmetric catalysis: The use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions in the synthesis of the diazaspiro[5.5]undecane core.
Chiral pool synthesis: The utilization of readily available chiral starting materials to construct the spirocyclic scaffold with a predefined stereochemistry.
Diastereoselective reactions: The development of reactions that favor the formation of one diastereomer over others, which can then be separated and advanced.
Recent advancements in the synthesis of similar spiro-heterocyclic systems have demonstrated the feasibility of such approaches. mdpi.com By optimizing the stereochemistry of this compound, it may be possible to develop more potent and selective drug candidates with improved therapeutic indices.
Integration of Multidisciplinary Approaches in Chemical Biology and Drug Discovery
The successful development of novel therapeutics based on the this compound scaffold will require a collaborative, multidisciplinary approach that integrates expertise from various scientific fields. drugdiscoverytrends.com This includes:
Computational Chemistry: Molecular modeling and docking studies can aid in the rational design of new derivatives with improved binding affinities for their biological targets. researchgate.net
Structural Biology: X-ray crystallography and NMR spectroscopy can provide detailed insights into the three-dimensional structure of the compound and its interactions with target proteins, guiding further optimization.
High-Throughput Screening: The screening of large libraries of this compound analogs against diverse biological targets can accelerate the discovery of new lead compounds.
Pharmacology and Toxicology: In vitro and in vivo studies are essential to characterize the pharmacological properties and assess the safety profiles of potential drug candidates. drugdiscoverytrends.com
By combining these approaches, researchers can streamline the drug discovery and development process, from initial hit identification to preclinical and clinical evaluation. This integrated strategy will be instrumental in unlocking the full therapeutic potential of the 9-Benzyl-3,9-diazaspiro[5.5]undecane scaffold.
Q & A
Basic: What are the optimal synthetic routes for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, and how can purity be maximized?
Answer:
Synthesis typically involves multi-step organic reactions, starting with spirocyclic template formation followed by benzyl group introduction. For example, a modified Buchwald–Hartwig coupling or condensation with benzyl halides under controlled conditions (e.g., anhydrous dichloromethane, triethylamine as a base) can yield the core structure . Purity optimization requires:
- Chromatographic purification : Use reverse-phase HPLC or flash chromatography (e.g., EtOAc/heptane gradients) to isolate intermediates .
- Crystallization : Acidic or basic workup (e.g., methanolic HCl) followed by recrystallization improves purity, as seen in analogs like 9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride .
- Analytical validation : LC-MS and NMR (¹H/¹³C) confirm structural integrity and detect by-products .
Basic: How is the structural configuration of this compound validated experimentally?
Answer:
Key methods include:
- Spectral analysis :
- X-ray crystallography : Resolves stereochemistry, as applied to related compounds like 4-cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane .
Basic: What preliminary biological screening assays are recommended for this compound?
Answer:
Initial screening should focus on:
- Receptor binding : Radioligand displacement assays for sigma receptors (IC₅₀ determination), given structural similarity to diazaspiro compounds with reported affinity .
- Enzyme inhibition : Soluble epoxide hydrolase (sEH) inhibition assays, as seen in analogs like 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol .
- Cytotoxicity profiling : MTT assays in HEK-293 or HepG2 cell lines to establish baseline safety .
Advanced: How do substituent variations (e.g., benzyl vs. fluorobenzyl) impact biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Benzyl vs. fluorobenzyl : Fluorination at the benzyl para-position (e.g., 4-fluorobenzyl) enhances metabolic stability and receptor selectivity, as observed in analogs like 4-(3-fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one .
- Hydroxyl group positioning : The 1-ol group in this compound increases hydrogen-bonding potential, improving interactions with enzymes like sEH compared to ketone-containing analogs .
- Spiro ring size : Smaller rings (e.g., 5.5 vs. 6.5) reduce steric hindrance, enhancing binding to targets like MmpL3 .
Advanced: What mechanistic insights explain contradictory data in receptor affinity studies?
Answer: Discrepancies arise from:
- Conformational flexibility : The spirocyclic core adopts multiple conformations in solution, affecting binding kinetics. Molecular dynamics simulations can model these states .
- Assay conditions : Buffer pH (e.g., ammonium hydroxide adjustments) alters protonation states of nitrogen atoms, as seen in 9-[2-(1,4-benzodioxan-2-yl)ethyl] derivatives .
- Off-target effects : Cross-reactivity with G-protein-coupled receptors (GPCRs) may occur. Use orthogonal assays (e.g., calcium flux vs. cAMP) to validate specificity .
Advanced: How can in vivo pharmacokinetics be optimized for this compound?
Answer: Strategies include:
- Prodrug modification : Esterification of the hydroxyl group (e.g., acetyl or tert-butoxycarbonyl protection) improves oral bioavailability, as demonstrated in Boc-protected analogs .
- Formulation : Lipid-based nanoemulsions enhance blood-brain barrier penetration for neurological targets .
- Metabolic profiling : LC-MS/MS identifies major metabolites; fluorinated analogs show reduced CYP450-mediated oxidation .
Advanced: What computational tools are effective for predicting binding modes with sigma receptors?
Answer:
- Docking studies : Use AutoDock Vina with receptor structures (PDB: 6DK1) to model interactions. The benzyl group often occupies hydrophobic pockets, while the hydroxyl forms hydrogen bonds .
- Free energy calculations : MM/GBSA quantifies binding affinities, explaining potency differences between enantiomers .
Advanced: How to resolve discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations (measured via LC-MS) with target engagement in tissues .
- Species-specific metabolism : Compare murine vs. human liver microsome stability. For example, 9-benzyl derivatives show faster clearance in rodents .
- Tissue distribution studies : Radiolabeled analogs (e.g., ¹⁴C-tagged) track accumulation in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
